N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide
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Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide is a chemical compound with the molecular formula C14H19NO2S2 and a molecular weight of 297.43. This compound features a benzamide group attached to a 1,4-dithiepan ring, which is a seven-membered ring containing two sulfur atoms. The presence of a hydroxy group on the dithiepan ring and a methyl group on the benzamide ring contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide typically involves the following steps:
Formation of the 1,4-dithiepan ring: This can be achieved through the cyclization of appropriate precursors containing sulfur atoms under controlled conditions.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the benzamide group: This step involves the reaction of the hydroxy-1,4-dithiepan intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the oxidation state of the sulfur atoms.
Substitution: The benzamide group can undergo substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may include the use of strong bases or nucleophiles, such as sodium hydride or alkoxide ions.
Major Products Formed
Oxidation: Products may include ketones or aldehydes derived from the hydroxy group.
Reduction: Products may include deoxygenated derivatives or reduced sulfur compounds.
Substitution: Products may include substituted benzamides with various functional groups.
Scientific Research Applications
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and benzamide groups may play a role in binding to these targets, while the dithiepan ring provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propan-2-yloxybenzamide
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-furancarboxamide
Uniqueness
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide is unique due to the specific combination of its functional groups and ring structure. The presence of the hydroxy group on the dithiepan ring and the methyl group on the benzamide ring distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S2/c1-11-3-2-4-12(7-11)13(16)15-8-14(17)9-18-5-6-19-10-14/h2-4,7,17H,5-6,8-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDONUHLBUEUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2(CSCCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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